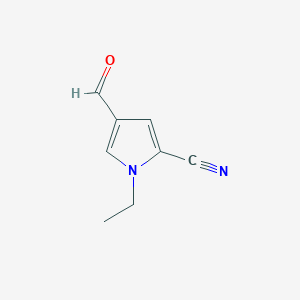

1-ethyl-4-formyl-1H-pyrrole-2-carbonitrile

Overview

Description

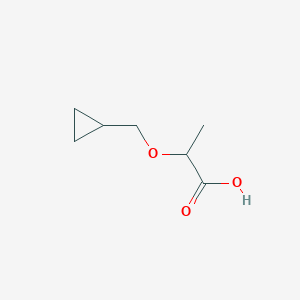

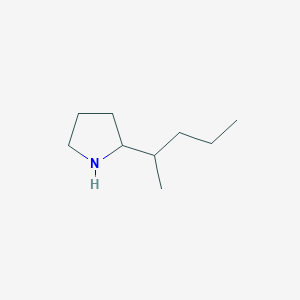

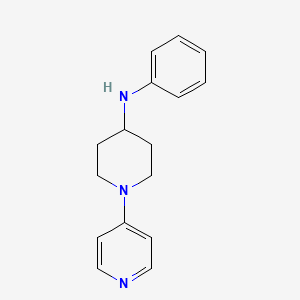

1-Ethyl-4-formyl-1H-pyrrole-2-carbonitrile is a chemical compound with the empirical formula C8H8N2O . It has a molecular weight of 148.16 . The compound is solid in form .

Synthesis Analysis

The synthesis of pyrrole compounds, such as this compound, can be achieved through various methods. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCCN1C=C(C=C1C#N)C=O . The InChI representation is 1S/C8H8N2O/c1-2-10-5-7(6-11)3-8(10)4-9/h3,5-6H,2H2,1H3 . Chemical Reactions Analysis

Pyrrole compounds, including this compound, can undergo a variety of chemical reactions. For instance, they can participate in Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines to provide N-substituted pyrroles . They can also undergo highly regioselective N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles .Physical And Chemical Properties Analysis

This compound is a solid compound . It has an empirical formula of C8H8N2O and a molecular weight of 148.16 .Scientific Research Applications

Electropolymerization

Electropolymerization studies reveal the potential of pyrrole derivatives in producing conducting polymers. For instance, the electrochemistry of a series of dipyrrol-1-ylalkanes demonstrates the production of conducting polymers with properties akin to substituted poly(pyrroles). These polymers, characterized by brittleness, indicate cross-linking between adjacent polymer chains, suggesting applications in materials science for creating conductive materials with tailored mechanical properties (Neil, Garrard, & Partridge, 1993).

Synthesis and Structural Analysis

The synthesis and structural analysis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate highlight its formation through condensation and its properties. The study provides insights into the molecule's thermodynamics, indicating exothermic and spontaneous formation at room temperature. Vibrational analysis suggests dimer formation in the solid state through hydrogen bonding, offering a glimpse into its potential for creating complexes with specific properties (Singh et al., 2013).

Catalysis

Research on the catalysis of electrochemical reduction of carbon dioxide by various compounds, including pyrrole derivatives, sheds light on the importance of functionalized pyrroles in environmental chemistry. For instance, the addition of weak Brönsted acids can significantly enhance the catalysis of CO2 reduction by iron(0) tetraphenylporphyrins, leading to the production of carbon monoxide and formic acid with high turnover numbers. This suggests potential applications in CO2 capture and conversion technologies (Bhugun, Lexa, & Savéant, 1996).

Molecular Docking and Screening

The synthesis of novel pyridine and fused pyridine derivatives, starting from pyrrole-carbonitrile compounds, and their subsequent in silico molecular docking screenings highlight their potential as antimicrobial and antioxidant agents. This demonstrates the utility of pyrrole derivatives in the development of new pharmaceuticals and therapeutics (Flefel et al., 2018).

Safety and Hazards

properties

IUPAC Name |

1-ethyl-4-formylpyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-2-10-5-7(6-11)3-8(10)4-9/h3,5-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJZTGAMMGYNHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=C1C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(trimethyl-1H-pyrazol-4-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B1523222.png)

![2-{[(1-Ethylpyrrolidin-2-yl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B1523225.png)

![1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine](/img/structure/B1523229.png)

![Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate](/img/structure/B1523231.png)

![(Butan-2-yl)[(2,4-difluorophenyl)methyl]amine](/img/structure/B1523234.png)